molecular formula C22H23FN2O3 B2612529 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 1091383-25-3

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No.: B2612529
CAS No.: 1091383-25-3
M. Wt: 382.435
InChI Key: OJRDPJJBVYYSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a synthetic organic compound of significant interest in advanced pharmacological and neurochemical research. With the molecular formula C19H20FNO3, this compound features a complex structure that incorporates a benzodioxole group, a piperazine ring, and a fluorophenyl cyclopropyl methanone unit . This specific architecture is commonly investigated for its potential to interact with central nervous system targets. Compounds with benzodioxolyl and piperazinyl components are frequently explored as key intermediates or potential ligands in the development of therapeutics for various neurological and psychiatric disorders, such as anxiety, depression, and panic disorders . The presence of the fluorophenyl group is a common strategy in medicinal chemistry to modulate a compound's bioavailability, metabolic stability, and binding affinity. This product is intended for use in hit-to-lead optimization studies, mechanism of action (MOA) investigations, and as a building block for further chemical synthesis. It is strictly for research applications in laboratory settings. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c23-18-4-2-17(3-5-18)22(7-8-22)21(26)25-11-9-24(10-12-25)14-16-1-6-19-20(13-16)28-15-27-19/h1-6,13H,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRDPJJBVYYSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone , often referred to as BPPM , is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with BPPM, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BPPM can be characterized by its complex structure, which includes a piperazine core linked to a benzo[d][1,3]dioxole moiety and a cyclopropyl group substituted with a fluorophenyl. The molecular formula is C21H22FN3O3C_{21}H_{22}FN_{3}O_{3}, and it has a molecular weight of approximately 373.42 g/mol. This unique structure is believed to contribute to its diverse biological activities.

Anticonvulsant Activity

Research indicates that BPPM exhibits significant anticonvulsant properties. A study evaluating related piperazine derivatives demonstrated that compounds similar to BPPM displayed potent anticonvulsant activity in various seizure models, including the maximal electroshock test (MES) and the pentylenetetrazole (PTZ) induced seizure test . The mechanism appears to involve modulation of GABAergic neurotransmission, which is crucial for controlling neuronal excitability.

Antidepressant Effects

In addition to its anticonvulsant properties, BPPM has shown promise as an antidepressant agent. In vivo studies using forced swim tests (FST) and tail suspension tests (TST) have indicated that BPPM can significantly reduce depressive-like behaviors in animal models . This suggests that BPPM may influence neurotransmitter systems involved in mood regulation.

Safety Profile

Toxicological assessments of BPPM have indicated a favorable safety profile. Studies conducted on rodent models at doses up to 100 mg/kg revealed no significant adverse effects, suggesting that BPPM could be developed further for therapeutic applications .

The exact mechanisms through which BPPM exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various neurotransmitter receptors, including:

  • GABA Receptors : Enhancing GABAergic transmission could explain its anticonvulsant effects.
  • Serotonin Receptors : Potential modulation of serotonergic pathways may underlie its antidepressant activity.

Case Studies and Research Findings

Several studies have contributed to our understanding of BPPM's biological activity:

StudyFindings
Pharmacological Evaluation Demonstrated significant anticonvulsant activity in MES and PTZ models; potential GABAergic modulation .
Antidepressant Activity Showed efficacy in reducing depressive behaviors in FST and TST; suggests influence on serotonin pathways .
Toxicity Studies No significant toxicity observed at therapeutic doses; supports further development as a therapeutic agent .

Comparison with Similar Compounds

Key Structural Features and Differences

The table below summarizes critical structural and physicochemical properties of the target compound and related analogs:

Compound Name & ID Molecular Formula (if available) Key Substituents Notable Features Reference
(Target) (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone Not explicitly stated - Piperazine with benzodioxolylmethyl
- Methanone-linked fluorophenyl cyclopropane
Rigid cyclopropane, fluorophenyl for lipophilicity, benzodioxole for π-interactions N/A
BD00780869 (1-(4-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone) C₂₀H₂₀N₂O₄ - Piperazine with benzodioxole carbonyl
- Ethanone-linked phenyl
Flexible phenyl-ethanone chain; lacks cyclopropane
Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone Not explicitly stated - Piperazine with fluorophenyl
- Benzodioxolyl methanone
Fluorophenyl directly on piperazine; no cyclopropane
4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Not explicitly stated - Piperazine with fluorophenyl
- Triazolone and thiomorpholine moieties
Complex heterocyclic system; increased hydrogen-bonding potential
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(diethylamino)benzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide Not explicitly stated - Cyclopropanecarboxamide
- Benzodioxole and diethylaminobenzoyl groups
Carboxamide linkage; distinct positioning of cyclopropane

Structural and Functional Implications

Rigidity vs. Compounds lacking cyclopropane (e.g., ) may exhibit faster metabolic clearance due to increased flexibility.

Substituent Effects: The fluorophenyl group in the target and improves lipophilicity and membrane permeability, whereas non-fluorinated analogs (e.g., ) may show reduced bioavailability. Benzodioxole in the target and BD00780869 enhances aromatic interactions, but its placement (methyl vs. carbonyl) alters electronic properties and binding kinetics.

The carboxamide in offers hydrogen-bond donor/acceptor capabilities absent in the target’s methanone group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.